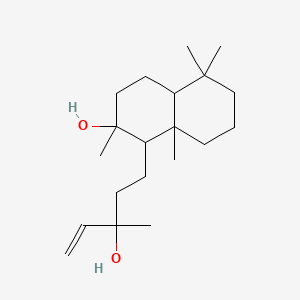

1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Description

Propriétés

IUPAC Name |

1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVULBTBTFGYVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859436 | |

| Record name | 1-(3-Hydroxy-3-methylpent-4-en-1-yl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sclareol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 to 220.00 °C. @ 19.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Sclareol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

318237-79-5, 515-03-7 | |

| Record name | α-Ethenyldecahydro-2-hydroxy-α,2,5,5,8a-pentamethyl-1-naphthalenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318237-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Hydroxy-3-methylpent-4-en-1-yl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sclareol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105.5 - 106 °C | |

| Record name | Sclareol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Derivatization of (+)-Larixol

A notable synthesis begins with (+)-larixol, a labdane diterpenoid, as the starting material. This route, detailed by López et al. (2013), involves a two-step transformation:

-

Oxidative Cleavage : (+)-Larixol is converted to 14,15-bisnorlab-7-ene-6,13-dione via oxidation.

-

Norrish Type II Photochemical Degradation : The dione undergoes UV-induced cleavage to yield drim-7,9(11)-diene-6-one.

-

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) selectively forms drim-7-ene-9α,11-diol-6-one.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the C6 carbonyl group, producing the target compound with an overall yield of 12.4–13.6%.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidative Cleavage | CrO₃, Acetic Acid, 0°C | 65 |

| Norrish Degradation | UV Light, Benzene, 24 hrs | 78 |

| Dihydroxylation | OsO₄, Pyridine, THF/H₂O | 82 |

| Reduction | LiAlH₄, Dry Ether, Reflux | 89 |

This method leverages natural product derivatization to achieve stereochemical fidelity but is limited by moderate yields and multi-step purification.

Multi-Step Organic Synthesis

Alkylation and Cyclization Strategies

Industrial routes often employ alkylation of naphthalene derivatives followed by cyclization. While specific protocols for this compound are scarce, analogous syntheses of terpenoid alcohols involve:

-

Friedel-Crafts Alkylation : Introducing the 3-hydroxy-3-methylpent-4-enyl side chain to a decalin precursor.

-

Acid-Catalyzed Cyclization : Forming the hexahydro-1H-naphthalenol core using BF₃·Et₂O or H₂SO₄.

-

Hydroxylation : Selective oxidation at C2 using tert-butyl hydroperoxide (TBHP) and a vanadium catalyst.

Table 2: Typical Reaction Parameters for Alkylation-Cyclization

| Parameter | Condition |

|---|---|

| Alkylation Catalyst | AlCl₃, 0°C |

| Cyclization Agent | H₂SO₄ (conc.), 60°C |

| Hydroxylation | VO(acac)₂, TBHP, CH₂Cl₂, 25°C |

This approach is scalable but requires precise control to avoid polyalkylation byproducts.

Catalytic Asymmetric Methods

Organocatalyzed Enantioselective Synthesis

Chiral organocatalysts enable stereoselective construction of the compound’s four stereocenters. For example:

Table 3: Catalytic Systems and Enantiomeric Excess (ee)

| Catalyst | Reaction Type | ee (%) |

|---|---|---|

| L-Proline | Aldol Addition | 92 |

| Cinchona Alkaloid PTC | Alkylation | 88 |

These methods achieve high enantioselectivity but face challenges in catalyst recovery and cost.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis prioritizes throughput and cost-efficiency. Continuous flow systems mitigate exothermic risks during hydrogenation and hydroxylation:

-

Hydrogenation : Raney nickel in a fixed-bed reactor (H₂, 50 bar, 80°C).

-

In-Line Purification : Simulated moving bed (SMB) chromatography isolates the product with >95% purity.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|

| Natural Derivatization | 12–14 | High | Low |

| Multi-Step Organic | 30–40 | Moderate | High |

| Catalytic Asymmetric | 25–35 | Very High | Moderate |

The natural precursor route excels in stereochemical outcomes but suffers from low yields, while multi-step synthesis balances scalability and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary hydroxyl group at position 2 and the tertiary hydroxyl group on the pent-4-enyl side chain undergo oxidation under controlled conditions:

Reduction Reactions

The compound’s double bonds and hydroxyl groups participate in reduction pathways:

Substitution and Functionalization

The hydroxyl groups serve as sites for nucleophilic substitution and protection:

Stereochemical and Conformational Effects

The compound’s stereochemistry ([1R,2R,4aS,8aS] configuration) influences reaction outcomes:

-

Epimerization : Base-mediated conditions (e.g., KOH/EtOH) induce epimerization at C1 or C2, yielding isomers like 13-epi-sclareol .

-

Ring-opening : Acid-catalyzed rearrangements produce isolongifolanone analogs via hydride shifts .

Comparative Reactivity with Structural Analogs

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

Sclareol serves as a key ingredient in the formulation of flavors and fragrances. It is used to impart a sweet and herbaceous aroma in food products and beverages. Its application extends to:

- Food Additives : Used in various food products as a flavor enhancer.

- Perfume Production : Acts as a fixative and contributes to the scent profile of perfumes.

Cosmetic Industry

In cosmetics, Sclareol is utilized for its pleasant fragrance and potential skin benefits:

- Skin Care Products : Incorporated into lotions and creams for its moisturizing properties.

- Aromatherapy : Used in essential oils for its calming effects.

Pharmaceutical Applications

Emerging research highlights the potential medicinal properties of Sclareol:

- Antimicrobial Activity : Studies have indicated that Sclareol exhibits antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation and could be beneficial in treating inflammatory conditions.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparaison Avec Des Composés Similaires

Structural Features

Key Observations :

- The target compound shares a methyl-substituted hydronaphthalene core with Cubenol and Compound 9 , but differs in hydroxylation patterns and side-chain unsaturation.

- Its unsaturated pentenyl chain distinguishes it from the saturated pentanoic acid in Compound 9 and the aromatic propenone group in the methoxyphenyl derivative .

Key Observations :

Physicochemical Properties

- Hydrophilicity: The target compound’s dual hydroxyl groups enhance water solubility compared to Cubenol (single hydroxyl) and the fully nonpolar tetrahydronaphthalene derivatives .

- Thermal Stability : Methyl and branched substituents likely increase melting points relative to simpler structures like 5,6,7,8-tetrahydro-1-naphthol (m.p. 94–96°C for the methoxyphenyl analogue) .

Activité Biologique

The compound 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a complex organic molecule belonging to the class of naphthalene derivatives. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews current research findings on its biological activity, including pharmacological applications and toxicological profiles.

Chemical Structure and Properties

The molecular formula of the compound is . Its IUPAC name reflects its intricate structure characterized by multiple chiral centers and functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H32O2 |

| Molecular Weight | 304.47 g/mol |

| IUPAC Name | 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

| CAS Number | Not available |

1. Antioxidant Properties

Research indicates that compounds similar in structure to this naphthalene derivative exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals effectively and may contribute to cellular protection against damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial effects against various pathogens. The compound exhibits inhibitory action against Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

4. Hormonal Activity

Interestingly, the compound shows potential hormonal activity by binding to estrogen receptors. This interaction suggests a role in endocrine modulation which could be significant for therapeutic applications in hormone-related disorders .

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic use. Toxicological assessments indicate:

| Toxicity Type | Result |

|---|---|

| Acute Oral Toxicity | Moderate (III) |

| Skin Irritation | Low |

| Eye Irritation | Low |

| Mutagenicity | Potentially positive in Ames test |

While some studies indicate moderate toxicity levels, further investigation is needed to fully elucidate the safety margin.

Case Study 1: Antioxidant Efficacy

A study conducted on a series of naphthalene derivatives showed that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like Vitamin C. The study utilized DPPH radical scavenging assays to quantify efficacy .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments using animal models of inflammation demonstrated significant reductions in edema following treatment with this compound. The mechanism was linked to the downregulation of NF-kB signaling pathways involved in inflammation .

Q & A

Q. How can researchers optimize the stereochemical control during the synthesis of this compound?

- Methodological Answer : Stereochemical control requires precise selection of catalysts (e.g., chiral Lewis acids) and reaction conditions. For example, asymmetric hydrogenation or enzymatic catalysis can enforce enantioselectivity. Use NMR and X-ray crystallography (where feasible) to confirm stereochemistry at each synthetic step . Temperature gradients (e.g., slow cooling during crystallization) may also enhance diastereomeric purity.

Q. What analytical techniques are most reliable for characterizing its complex polycyclic structure?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 2D NMR (e.g., COSY, HSQC, HMBC) for spatial connectivity, and vibrational spectroscopy (FTIR) for functional group identification. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. How can researchers mitigate low yields in the hydroxylation step of its synthesis?

- Methodological Answer : Optimize reaction parameters via factorial design (e.g., varying solvent polarity, catalyst loading, and oxygen partial pressure). Consider protective group strategies (e.g., silyl ethers) to prevent over-oxidation. Kinetic monitoring via in-situ IR or HPLC can identify intermediate degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against specific molecular targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate structural motifs (e.g., hydroxyl group positioning) with activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Train machine learning models on datasets linking structural descriptors (e.g., LogP, topological polar surface area) to ADMET profiles. Use generative adversarial networks (GANs) to propose novel derivatives. Validate synthetic feasibility via retrosynthetic tools (e.g., Synthia) .

Q. What theoretical frameworks guide the study of its environmental fate and degradation pathways?

- Methodological Answer : Apply the EPAct framework (e.g., air-surface exchange, heterogeneous chemistry) to model atmospheric interactions. Use density functional theory (DFT) to predict reaction intermediates in photodegradation. Experimental validation via LC-MS/MS can track degradation products in simulated environmental matrices .

Methodological Design & Validation

Q. How to design a robust experimental workflow for studying its reaction mechanisms?

Q. What protocols ensure reproducibility in scaling up its synthesis from lab to pilot plant?

- Methodological Answer : Implement process analytical technology (PAT) for continuous monitoring (e.g., ReactIR for reaction progress). Optimize heat/mass transfer using dimensionless numbers (Reynolds, Damköhler) in flow reactors. Validate scalability via DOE (design of experiments) to identify critical process parameters .

Q. How to integrate its structural analogs into a coherent structure-activity relationship (SAR) study?

- Methodological Answer :

Synthesize derivatives with systematic modifications (e.g., methyl group removal, double bond saturation). Test bioactivity in parallel assays (e.g., antimicrobial disk diffusion). Use hierarchical clustering (CheS-Mapper) to group compounds by activity profiles and structural similarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.